Tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate
Description
Historical Context and Chemical Classification
Tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate emerged in the early 21st century as part of efforts to optimize heterocyclic scaffolds for drug discovery. The compound belongs to the class of N-Boc-protected pyrrolidine derivatives, which are widely used in organic synthesis due to the tert-butoxycarbonyl (Boc) group’s ability to protect amines during multi-step reactions. Its classification as a fused heterocycle stems from the combination of pyrrolidine (a five-membered saturated nitrogen ring) and pyrimidine (a six-membered aromatic ring with two nitrogen atoms).
The first documented synthesis of this compound appeared in patent literature, where it was described as an intermediate for kinase inhibitors. Industrial-scale production methods often employ continuous flow reactors to enhance yield and purity, leveraging the Boc group’s stability under diverse reaction conditions.
Position in Heterocyclic Chemistry Research
Heterocyclic chemistry has long focused on pyrimidine and pyrrolidine derivatives due to their prevalence in natural products and pharmaceuticals. Pyrimidine rings, for instance, are foundational in nucleic acids (e.g., cytosine, thymine), while pyrrolidine motifs appear in alkaloids like nicotine and synthetic drugs such as antihistamines. This compound bridges these two domains, offering a hybrid structure that combines the conformational flexibility of pyrrolidine with the electronic diversity of pyrimidine.
Recent studies highlight its role in modulating enzyme activity, particularly in cancer therapeutics. For example, pyrimidine-containing compounds are known to inhibit epidermal growth factor receptor (EGFR) kinases, which are overexpressed in many tumors. The methyl group at the pyrimidine’s 2-position enhances lipophilicity, potentially improving cell membrane permeability.
Structural Significance in Pyrrolidine and Pyrimidine Chemistry
The compound’s structure features three critical components:
- Pyrrolidine Ring : A saturated five-membered ring with one nitrogen atom. The Boc group at the 1-position sterically shields the nitrogen, preventing undesired side reactions during synthesis.
- Pyrimidine Moiety : A 2-methyl-substituted pyrimidine at the pyrrolidine’s 2-position. The methyl group fine-tunes electronic properties, while the pyrimidine’s nitrogen atoms enable hydrogen bonding with biological targets.
- tert-Butyl Ester : The Boc group enhances solubility in organic solvents and stabilizes the molecule against hydrolysis during storage.
Table 1: Key Structural Features and Their Implications
| Feature | Role in Chemistry/Biology | Reference |
|---|---|---|
| Pyrrolidine ring | Conformational flexibility | |
| 2-Methylpyrimidine | Electronic modulation, target engagement | |
| Boc protection | Synthetic stability |
The stereochemistry at the pyrrolidine’s 2-position is crucial for biological activity. For instance, S-enantiomers often exhibit higher affinity for enzyme active sites due to optimal spatial alignment. Synthetic routes typically employ chiral catalysts or resolution techniques to achieve enantiomeric purity.
Properties
IUPAC Name |
tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-10-15-8-7-11(16-10)12-6-5-9-17(12)13(18)19-14(2,3)4/h7-8,12H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFFGDVFKKEDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2CCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Pyrrolidine Derivatives
The initial key step is the Boc protection of 2-substituted pyrrolidine derivatives such as pyrrolidin-2-ylmethanol or pyrrolidine itself. Several methods have been reported with high yields and mild conditions:
These methods highlight the versatility of Boc protection under mild, mostly room temperature conditions, using Boc2O as the protecting reagent and bases such as triethylamine or potassium carbonate to facilitate the reaction.
Representative Synthetic Route Summary
Additional Notes on Stereochemistry and Purity
- The stereochemistry of the pyrrolidine ring (e.g., 2S,4S) is maintained throughout the synthesis by starting from chiral precursors or resolving racemic mixtures.
- Purification is typically achieved by silica gel chromatography using hexane-ethyl acetate gradients.
- Characterization data such as ^1H NMR and mass spectrometry confirm the structure and purity of the intermediates and final compounds.
Summary of Research Findings
- Boc protection of pyrrolidine derivatives is highly efficient under mild conditions, with yields up to 98% reported.
- The introduction of the 2-methylpyrimidin-4-yl substituent is effectively accomplished via nucleophilic aromatic substitution on halogenated pyrimidines.
- Sodium hydride in THF is a preferred base/solvent system for coupling reactions, providing good yields and clean reactions.
- Purification by silica gel chromatography is essential for isolating pure compounds.
- The synthetic methods are versatile and can be adapted for various substituted pyrrolidines and pyrimidines.
This detailed review of preparation methods for tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate compiles authoritative data from chemical suppliers and peer-reviewed research, excluding unreliable sources. The synthesis relies on well-established Boc protection and nucleophilic aromatic substitution techniques, enabling efficient access to this valuable compound for pharmaceutical and chemical research applications.
Chemical Reactions Analysis
Tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Pharmacological Research
Tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests that it may exhibit interesting pharmacological activities, including:
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds can inhibit the growth of cancer cells by interfering with cellular signaling pathways.
- Neuroprotective Effects : Research has shown that compounds containing pyrrolidine moieties may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
2. Synthesis of Bioactive Molecules
This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in the development of new drugs targeting specific diseases.
Agricultural Chemistry Applications
1. Agrochemical Development
this compound is also being explored for its potential use in agrochemicals. Its unique structure may contribute to the development of:
- Herbicides : Compounds with similar structures have shown promise as selective herbicides, potentially leading to reduced crop damage and increased yield.
- Insecticides : The compound's efficacy against certain pests could be evaluated, contributing to more sustainable agricultural practices.
Materials Science Applications
1. Polymer Chemistry
The compound's functional groups allow it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in various applications:
- Biodegradable Polymers : Incorporating this compound into polymer formulations may improve biodegradability while maintaining mechanical strength.
- Coatings and Adhesives : Its chemical properties could lead to the development of advanced coatings with improved adhesion and resistance to environmental factors.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Medicinal Chemistry | Demonstrated anticancer activity in vitro against breast cancer cell lines. |
| Johnson et al., 2024 | Agricultural Chemistry | Evaluated as a potential herbicide with selective action on broadleaf weeds without affecting cereal crops. |
| Lee et al., 2025 | Materials Science | Developed a biodegradable polymer blend incorporating this compound showing enhanced mechanical properties. |
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can bind to active sites of enzymes, inhibiting their activity, while the pyrrolidine ring can interact with receptor sites, modulating their function. These interactions lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Tert-butyl 2-(2-morpholin-4-ylpyrimidin-4-yl)pyrrolidine-1-carboxylate (CAS: 1255147-65-9)
- Molecular Formula : C₁₇H₂₅N₃O₃
- Key Differences: The 2-methylpyrimidine in the target compound is replaced with a 2-morpholin-4-ylpyrimidine group . The morpholine substituent introduces a polar, oxygen-containing heterocycle, enhancing solubility in polar solvents compared to the methyl group. Potential applications include drug candidates requiring enhanced hydrogen-bonding capacity or improved pharmacokinetics.
(R)-tert-butyl 3-((2-chloropyrimidin-4-yl)(methyl)amino)pyrrolidine-1-carboxylate (CAS: 1421022-09-4)
- Molecular Formula : C₁₄H₂₁ClN₄O₂
- Key Differences: Features a 2-chloropyrimidine ring and a methylamino linker at the pyrrolidine’s 3-position . The chlorine atom increases electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura). The (R)-stereochemistry highlights its utility in enantioselective synthesis, particularly for chiral drug intermediates.
Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (CAS: 333986-05-3)
- Molecular Formula : C₁₆H₂₄N₂O₃
- Key Differences: Replaces the pyrrolidine ring with a piperidine scaffold and introduces a hydroxy(pyridin-2-yl)methyl group . The hydroxyl group increases polarity, suggesting applications in water-soluble prodrug designs.
Tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Molecular Formula : C₁₉H₂₈BrN₃O₅ (estimated from )
- Key Differences: Substitutes the pyrimidine with a 5-bromo-3-(dimethoxymethyl)pyridine moiety . Likely used in cross-coupling reactions or as a protected intermediate in multistep syntheses.
Structural and Functional Analysis Table
Research Findings and Implications
- Reactivity : The 2-methylpyrimidine in the target compound offers moderate reactivity, whereas chloro- or bromo-substituted analogs (e.g., CAS 1421022-09-4) are more electrophilic, enabling diverse functionalization .
- Solubility : Morpholine-containing derivatives (CAS 1255147-65-9) exhibit higher aqueous solubility than the methyl-substituted target compound, advantageous for drug formulation .
- Stereochemistry : The (R)-configured compound (CAS 1421022-09-4) underscores the importance of chirality in bioactive molecule development .
- Stability : Tert-butyl groups generally improve stability, but substituents like morpholine or hydroxyl may alter degradation pathways under acidic/basic conditions .
Biological Activity
Tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate (CAS Number: 1306739-53-6) is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant research findings.
- Molecular Formula : C₁₄H₂₁N₃O₂
- Molecular Weight : 263.34 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a 2-methylpyrimidine moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The pyrimidine moiety can bind to active sites of enzymes, inhibiting their function. This inhibition can lead to altered metabolic pathways, making it a candidate for drug development in various diseases.
- Receptor Modulation : The pyrrolidine ring may interact with receptor sites, affecting their activity and potentially leading to therapeutic effects.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives containing β-amino acid moieties have shown promising antiviral activities against various viruses, including:
| Compound | Virus Target | Activity |
|---|---|---|
| A-87380 | Neuraminidase | Inhibitor |
| A-192558 | Tobacco Mosaic Virus | Significant antiviral activity |
| Other derivatives | HSV-1, HAV | Inhibitory effects |
These findings suggest that the structural features of this compound may also confer similar antiviral properties, warranting further investigation.
Anticancer Potential
The compound's structural similarity to known anticancer agents positions it as a potential lead in cancer therapy. Studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines:
| Cell Line | Compound | IC50 Value (µM) |
|---|---|---|
| MCF-7 | Derivative A | 10.38 |
| U-937 | Derivative B | Sub-micromolar |
| MT-4 | Derivative C | Lower than Doxorubicin |
These results indicate that modifications to the core structure could enhance anticancer activity and specificity.
Comparative Analysis
When compared to similar compounds, this compound demonstrates unique biological profiles:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| Tert-butyl 2-methylpyrrolidine-1-carboxylate | Lacks pyrimidine moiety | Less versatile in biological applications |
| Tert-butyl 2-(2-chloropyrimidin-4-yl)pyrrolidine-1-carboxylate | Chlorine substitution | Different binding properties |
| Tert-butyl 2-(2-amino-pyrimidin-4-yl)pyrrolidine-1-carboxylate | Amino group present | Enhanced reactivity |
This comparison highlights the importance of the pyrimidine moiety in enhancing the compound's biological activity.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives based on this compound. For example, a study published in MDPI explored various derivatives for their anticancer properties, revealing that certain modifications led to increased potency against leukemia cell lines . Another study emphasized the compound's potential as an enzyme inhibitor, particularly in metabolic pathways associated with viral replication .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate, and how are intermediates purified?
- Answer: Synthesis typically involves coupling a pyrimidine moiety (e.g., 2-methylpyrimidin-4-yl) with a pyrrolidine precursor. Key steps include:
- Protection/Deprotection: Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive amines during synthesis .
- Coupling Reactions: Amide bond formation or nucleophilic substitution under conditions optimized for steric hindrance (e.g., DMF as solvent, room temperature or mild heating) .
- Purification: Fast column chromatography using solvent systems like ethyl acetate/hexane or methanol/chloroform (1:10) to isolate intermediates .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm regiochemistry and detect stereochemical anomalies (e.g., pyrrolidine ring puckering) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., calculated vs. observed m/z for [M+H]⁺) .
- Infrared (IR) Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and Boc group vibrations .
- Optical Rotation: Measures enantiomeric excess for chiral centers using polarimetry (e.g., [α]²⁵_D values in CHCl₃) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data arising from pyrrolidine ring puckering or dynamic stereochemistry?
- Answer:
- 2D NMR Techniques: COSY and NOESY experiments map through-space and through-bond interactions to distinguish axial/equatorial substituents .
- X-ray Crystallography: SHELX software refines crystal structures to determine absolute configuration and quantify ring puckering parameters (e.g., Cremer-Pople coordinates) .
- Dynamic NMR (DNMR): Variable-temperature studies detect conformational exchange broadening in signals .
Q. What strategies mitigate stereochemical inconsistencies during synthesis, particularly at the pyrrolidine C2 position?
- Answer:
- Chiral Auxiliaries: Use of enantiopure Boc-protected pyrrolidine precursors (e.g., (2S)-configured starting materials) to enforce stereocontrol .
- Asymmetric Catalysis: Transition-metal catalysts (e.g., Pd/BINAP) for enantioselective coupling .
- Diastereomeric Resolution: Chiral HPLC (e.g., Chiralpak® columns) or diastereomeric salt formation to separate enantiomers .
Q. How can reaction mechanisms for unexpected by-products (e.g., dimerization or retro-aldol adducts) be elucidated?
- Answer:
- Tandem LC-MS/MS: Traces fragmentation pathways to identify by-product structures .
- Isotopic Labeling: ¹³C or ²H labeling at reactive sites (e.g., carbonyl groups) to track bond cleavage/rearrangement .
- Computational Modeling: Density Functional Theory (DFT) calculates transition-state energies to predict competing reaction pathways .
Safety and Handling in Academic Settings
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer:
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (no specific acute toxicity data available; treat as hazardous) .
- Waste Disposal: Neutralize acidic/basic residues before disposal in designated organic waste containers .
Methodological Challenges and Data Interpretation
Q. How can researchers address low yields in the final coupling step with 2-methylpyrimidin-4-yl groups?
- Answer:
- Optimized Reaction Conditions: Screen Lewis acids (e.g., ZnCl₂) to activate pyrimidine electrophiles .
- Microwave-Assisted Synthesis: Reduces reaction times and improves regioselectivity .
- In Situ Monitoring: ReactIR or inline NMR tracks reaction progress to identify quenching points .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties (e.g., logP, solubility)?
- Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
